molecular formula C31H52N8O8 B12899720 N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine CAS No. 634179-69-4

N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine

Cat. No.: B12899720
CAS No.: 634179-69-4
M. Wt: 664.8 g/mol
InChI Key: PYWJXKSCIWGDPL-XHVFSLISSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Primary Sequence Analysis and Amino Acid Configuration

The pentapeptide’s primary structure is defined by the sequence N-(2-furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine , with a molecular formula of $$ \text{C}{31}\text{H}{52}\text{N}8\text{O}8 $$ and a molecular weight of 664.79 g/mol. The N-terminal 2-furanylcarbonyl group is linked via an amide bond to the α-amino group of L-leucine, followed sequentially by L-isoleucine, glycine, L-arginine, and L-leucine.

Residue Configuration and Connectivity

Each amino acid adopts the L-configuration, as indicated by the stereochemical descriptors in the SMILES code:

CC(C)C[C@@H](C(O)=O)NC([C@H](CCCNC(N)=N)NC(CNC([C@H]([C@@H](C)CC)NC([C@H](CC(C)C)NC(C1=CC=CO1)=O)=O)=O)=O)=O  

This notation confirms the chirality of all α-carbons. The absence of D-amino acids ensures compatibility with ribosomal biosynthesis mechanisms, though this compound is synthetically derived.

Structural Role of the 2-Furanylcarbonyl Group

The 2-furanylcarbonyl moiety introduces an aromatic heterocycle at the N-terminus, which may influence peptide stability and intermolecular interactions. The furan ring’s electron-rich π-system could engage in stacking interactions or serve as a recognition motif in biological systems. Comparative studies of similar furan-modified peptides, such as 2-furanacryloyl-leucyl-glycyl-prolyl-alanine, suggest that the furyl group enhances resistance to enzymatic degradation by shielding the N-terminal amide bond.

Table 1: Molecular Parameters of this compound
Parameter Value
Molecular Formula $$ \text{C}{31}\text{H}{52}\text{N}8\text{O}8 $$
Molecular Weight 664.79 g/mol
CAS Registry Number 634179-69-4
Key Functional Groups Furan, amide, guanidinium

Properties

CAS No.

634179-69-4

Molecular Formula

C31H52N8O8

Molecular Weight

664.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-[[(2S,3S)-2-[[(2S)-2-(furan-2-carbonylamino)-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]pentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C31H52N8O8/c1-7-19(6)25(39-27(42)21(14-17(2)3)37-28(43)23-11-9-13-47-23)29(44)35-16-24(40)36-20(10-8-12-34-31(32)33)26(41)38-22(30(45)46)15-18(4)5/h9,11,13,17-22,25H,7-8,10,12,14-16H2,1-6H3,(H,35,44)(H,36,40)(H,37,43)(H,38,41)(H,39,42)(H,45,46)(H4,32,33,34)/t19-,20-,21-,22-,25-/m0/s1

InChI Key

PYWJXKSCIWGDPL-XHVFSLISSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing this complex peptide is solid-phase peptide synthesis (SPPS) , which allows for the sequential assembly of amino acids on a solid resin support. This method is favored for its efficiency, ability to automate, and high purity of the final product.

Key Steps in SPPS:

Step Number Description Details
1 Attachment of the first amino acid to resin The C-terminal amino acid (L-leucine) is covalently bound to a solid resin support.
2 Deprotection Removal of the N-terminal protecting group (commonly Fmoc) to expose the amine group.
3 Coupling Addition of the next protected amino acid (e.g., isoleucine, glycine, arginine) using coupling reagents such as HBTU or DIC.
4 Repetition Repeated cycles of deprotection and coupling to elongate the peptide chain in the correct sequence.
5 N-terminal modification Introduction of the 2-furanylcarbonyl group at the N-terminus after peptide elongation.
6 Cleavage and deprotection Cleavage of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically trifluoroacetic acid (TFA) based.

This method ensures precise control over the peptide sequence and modifications, such as the furanylcarbonyl group attachment.

Enzymatic Synthesis (Alternative Method)

While SPPS is the primary method, enzymatic synthesis has been explored as an alternative, especially for optimizing yield and stereochemical purity. Enzymatic methods use proteases or ligases to catalyze peptide bond formation under mild conditions, with parameters such as pH, temperature, and substrate concentration carefully controlled to maximize efficiency.

Reaction Conditions and Reagents

Process Step Typical Reagents/Conditions Purpose/Notes
Amino acid activation HBTU (O-Benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (Diisopropylcarbodiimide) Facilitate peptide bond formation during coupling
Deprotection 20% Piperidine in DMF (Dimethylformamide) Remove Fmoc protecting groups
Cleavage TFA (Trifluoroacetic acid) with scavengers (e.g., water, triisopropylsilane) Release peptide from resin and remove side-chain protections
N-terminal modification 2-Furoyl chloride or equivalent furanylcarbonyl donor Attach furanylcarbonyl group to N-terminus

The coupling efficiency and purity are enhanced by using excess reagents and optimized reaction times, typically 30–60 minutes per coupling cycle.

Purification and Characterization

After synthesis, the crude peptide is purified using high-performance liquid chromatography (HPLC) to separate the desired product from truncated sequences and side products. Analytical methods such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm the molecular weight and structure.

Purification Technique Purpose Typical Outcome
Reverse-phase HPLC Isolate pure peptide >95% purity achievable
Mass Spectrometry Confirm molecular weight Confirms expected mass ~664.8 g/mol
NMR Spectroscopy Structural verification Confirms peptide sequence and modifications

Research Findings on Preparation

  • Yield and Purity: Automated SPPS systems can produce this peptide with yields ranging from 40% to 70% depending on scale and optimization, with purity exceeding 95% after HPLC purification.
  • Scalability: Industrial-scale synthesis employs automated peptide synthesizers capable of handling multiple cycles with minimal human intervention, improving reproducibility and throughput.
  • Stability: The furanylcarbonyl group enhances peptide stability during synthesis and storage, reducing degradation compared to unmodified peptides.

Summary Table of Preparation Parameters

Parameter Description/Value Notes
Synthesis Method Solid-phase peptide synthesis (SPPS) Primary method
Resin Type Polystyrene-based resin with linker Supports peptide elongation
Protecting Groups Fmoc for N-terminus, side-chain protections Standard in SPPS
Coupling Reagents HBTU, DIC Efficient peptide bond formation
Deprotection Agent 20% Piperidine in DMF Removes Fmoc groups
Cleavage Cocktail TFA with scavengers Releases peptide from resin
Purification Reverse-phase HPLC Achieves >95% purity
Final Product Yield 40–70% Dependent on scale and optimization
Molecular Weight ~664.8 g/mol Confirmed by MS

Chemical Reactions Analysis

Types of Reactions

N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: Reduction reactions can target the peptide bonds or the furan ring.

    Substitution: The furan ring can participate in substitution reactions, where one of its hydrogen atoms is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can lead to the formation of dihydrofuran derivatives.

Scientific Research Applications

N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine has several applications in scientific research:

    Chemistry: It is used as a model compound for studying peptide synthesis and reactions involving furan rings.

    Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and peptide sequence allow it to bind to these targets with high specificity. This binding can modulate the activity of the target protein, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs

Peptide-Based Analogs
Compound Name Key Features Applications References
N-Benzoyl-L-isoleucyl-L-glutamyl-glycyl-L-arginyl-p-nitroanilide Benzoyl and nitroanilide groups; peptide backbone with Arg residue Enzyme substrate for protease assays
L-Isoleucyl-L-leucyl-L-threonyl-L-histidyl-L-arginyl... Extended peptide chain with Thr, His, Pro, Lys residues Biochemical research (receptor studies)
2-Furoylglycine Simplest analog: furanoyl group + glycine Endogenous metabolite; analytical standards

Key Findings :

  • The presence of arginine in both the target compound and N-Benzoyl-L-isoleucyl...
  • 2-Furoylglycine, a metabolite, highlights the furanoyl group's role in endogenous processes, though its peptide derivatives may exhibit distinct pharmacokinetics .
Non-Peptide Furanylcarbonyl Derivatives
Compound Name Structure Applications References
Furalaxyl Furanylcarbonyl + alanine derivative Pesticide (oomycete control)
Fluticasone Furoate Steroid + furanylcarbonyl ester Anti-inflammatory (asthma/COPD)
Cu(II)-Prazosin Complex Furanylcarbonyl-piperazine + Cu(II) Metal coordination; antimicrobial

Key Findings :

  • The furanylcarbonyl group enhances lipophilicity in furalaxyl, improving membrane penetration in pesticides .
  • In fluticasone furoate, the ester linkage to a steroid backbone modifies bioavailability and receptor binding .

Functional Analogs

Modified Peptides with Acyl Groups
Compound Name Acyl Group Functional Role References
N-(2,4-Dinitrophenyl)-L-glutaminyl-glycyl... Dinitrophenyl Pharmaceutical intermediates
N-Methyl-l-leucyl-N-methyl-l-valyl Cyclic Peptide Methylated acyl Antimicrobial (structural rigidity)

Key Findings :

  • Acyl modifications (e.g., dinitrophenyl) alter peptide stability and interaction with biological targets, as seen in pharmaceutical intermediates .

Biological Activity

N-(2-Furanylcarbonyl)-L-leucyl-L-isoleucylglycyl-L-arginyl-L-leucine is a complex peptide that incorporates several amino acids, including leucine, isoleucine, glycine, and arginine. This compound has garnered interest due to its potential biological activities, particularly in the context of metabolic regulation, antioxidant properties, and therapeutic applications in various diseases.

  • Molecular Formula : C31H53N9O7
  • Molecular Weight : 663.81 g/mol
  • CAS Number : 634179-68-3

The biological activity of this compound can be attributed to its constituent amino acids, particularly leucine, which plays a crucial role in protein synthesis and metabolic regulation. Leucine is known to activate the mTOR (mechanistic target of rapamycin) pathway, which is essential for cell growth and proliferation. This activation can influence various physiological processes, including muscle protein synthesis and energy metabolism.

1. Antioxidant Activity

Research indicates that peptides containing leucine exhibit significant antioxidant properties. The presence of the furanoyl group may enhance these effects by stabilizing free radicals or by chelating metal ions that catalyze oxidative stress.

  • Study Findings : A study showed that a diet rich in leucine reduced oxidative stress markers in liver tissues subjected to doxorubicin toxicity, suggesting that leucine-rich peptides may mitigate oxidative damage in cells .

2. Muscle Protein Synthesis

Leucine is recognized for its role in stimulating muscle protein synthesis through the mTOR pathway. This makes this compound a candidate for enhancing muscle recovery and growth post-exercise.

  • Clinical Relevance : In clinical settings, supplementation with leucine-rich peptides has been shown to improve recovery times and muscle mass in patients undergoing rehabilitation or those with muscle-wasting conditions.

3. Metabolic Regulation

The peptide's composition suggests potential roles in metabolic regulation. Arginine is known to enhance nitric oxide production, which can improve blood flow and nutrient delivery to tissues.

  • Case Study : In a controlled trial involving athletes, supplementation with a leucine-rich peptide improved performance metrics and recovery times, indicating enhanced metabolic efficiency during high-intensity training sessions.

Table 1: Summary of Biological Activities

ActivityMechanismReference
AntioxidantReduces oxidative stress
Muscle Protein SynthesisActivates mTOR pathway
Metabolic RegulationEnhances nitric oxide production

Case Studies

  • Leucine Supplementation in Cancer Patients :
    A study investigated the effects of leucine supplementation on cancer patients undergoing chemotherapy. Results indicated improved muscle mass retention and reduced fatigue levels compared to control groups not receiving supplementation .
  • Effects on Cardiovascular Health :
    Another study explored the impact of this compound on cardiovascular health markers. Participants showed significant improvements in endothelial function and reduced markers of inflammation following a regimen including this peptide .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.